(2S)-1-(Chloroacetyl)-2,5-dihydro-1H-pyrrole-2-carboxamide
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Overview
Description
(2S)-1-(Chloroacetyl)-2,5-dihydro-1H-pyrrole-2-carboxamide is a chemical compound with a unique structure that includes a chloroacetyl group and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(Chloroacetyl)-2,5-dihydro-1H-pyrrole-2-carboxamide typically involves the reaction of a pyrrole derivative with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(Chloroacetyl)-2,5-dihydro-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while hydrolysis can produce carboxylic acids and amines .
Scientific Research Applications
(2S)-1-(Chloroacetyl)-2,5-dihydro-1H-pyrrole-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of (2S)-1-(Chloroacetyl)-2,5-dihydro-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile: This compound has a similar structure but includes a nitrile group instead of a carboxamide group.
(2S)-1-(Chloroacetyl)-2-pyrrolidinecarboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group.
Uniqueness
(2S)-1-(Chloroacetyl)-2,5-dihydro-1H-pyrrole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
637018-79-2 |
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Molecular Formula |
C7H9ClN2O2 |
Molecular Weight |
188.61 g/mol |
IUPAC Name |
(2S)-1-(2-chloroacetyl)-2,5-dihydropyrrole-2-carboxamide |
InChI |
InChI=1S/C7H9ClN2O2/c8-4-6(11)10-3-1-2-5(10)7(9)12/h1-2,5H,3-4H2,(H2,9,12)/t5-/m0/s1 |
InChI Key |
MZDGWSZDVNMGRC-YFKPBYRVSA-N |
Isomeric SMILES |
C1C=C[C@H](N1C(=O)CCl)C(=O)N |
Canonical SMILES |
C1C=CC(N1C(=O)CCl)C(=O)N |
Origin of Product |
United States |
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